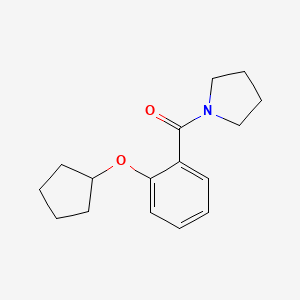
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride, commonly known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a well-known research tool used to study the endocannabinoid system and its role in various physiological processes.
作用机制
AM-251 binds to the (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor and blocks the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. By blocking (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor activation, AM-251 can modulate the effects of endocannabinoids and provide insight into the role of the endocannabinoid system in different physiological processes.
Biochemical and Physiological Effects:
AM-251 has been shown to reduce food intake and body weight in animal models of obesity, suggesting a potential therapeutic use for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating a potential use for the treatment of addiction. In addition, AM-251 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
实验室实验的优点和局限性
One advantage of using AM-251 as a research tool is its high selectivity for (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which allows for the specific targeting of the endocannabinoid system. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, as it is a synthetic compound. Another limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
未来方向
Future research on AM-251 could focus on investigating its potential therapeutic use for the treatment of obesity, addiction, and neurodegenerative diseases. Additionally, further studies could explore the effects of AM-251 on the endocannabinoid system in different physiological processes, such as pain, mood, and memory. Moreover, the development of new (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists with improved selectivity and pharmacokinetic properties could provide new insights into the endocannabinoid system and its role in health and disease.
合成方法
AM-251 is synthesized by reacting 2-phenylethylamine with 2-chloroethylsulfonyl chloride to form 2-phenylethylsulfonamide. This compound is then reacted with 1-amino-4-methylpentane to form (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of AM-251.
科学研究应用
AM-251 is a potent and selective antagonist of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptors, which are primarily found in the brain and central nervous system. It is used as a research tool to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, mood, and memory. AM-251 has been used in preclinical studies to investigate the therapeutic potential of (E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride receptor antagonists for the treatment of obesity, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
(E)-N-(1-amino-4-methylpentan-2-yl)-2-phenylethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12(2)10-14(11-15)16-19(17,18)9-8-13-6-4-3-5-7-13;/h3-9,12,14,16H,10-11,15H2,1-2H3;1H/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRAXXTZWPYGNN-HRNDJLQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NS(=O)(=O)C=CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CN)NS(=O)(=O)/C=C/C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)




![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
